molecular formula C13H19BrOS B8222482 2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)-

2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)-

Cat. No.: B8222482
M. Wt: 303.26 g/mol
InChI Key: PNBKVZNVWABGOG-UHFFFAOYSA-N
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Description

2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- is a chemical compound with the molecular formula C13H19BrOS and a molecular weight of 303.26 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an ethylhexyl group on the thiophene ring makes this compound unique and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- typically involves the bromination of 2-thiophenecarboxaldehyde followed by the introduction of the ethylhexyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The ethylhexyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Thiophenecarboxylic acid, 5-bromo-4-(2-ethylhexyl)-

    Reduction: 2-Thiophenemethanol, 5-bromo-4-(2-ethylhexyl)-

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The bromine atom and ethylhexyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- is unique due to the presence of both the bromine atom and the ethylhexyl group. These substituents enhance its reactivity and make it suitable for specific applications where increased lipophilicity and steric effects are desired.

Properties

IUPAC Name

5-bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrOS/c1-3-5-6-10(4-2)7-11-8-12(9-15)16-13(11)14/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBKVZNVWABGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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